molecular formula C16H23NO4 B7805709 Boc-D-2,4-dimethylphenylalanine

Boc-D-2,4-dimethylphenylalanine

Cat. No.: B7805709
M. Wt: 293.36 g/mol
InChI Key: AVJPLTQARRYWFZ-UHFFFAOYSA-N
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Description

Boc-D-2,4-dimethylphenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and two methyl groups on the phenyl ring at positions 2 and 4. This compound is primarily used in peptide synthesis and various biochemical applications due to its structural similarity to natural amino acids.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with D-phenylalanine as the starting material.

  • Protection: The amino group of D-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

  • Methylation: The phenyl ring is then methylated at positions 2 and 4 using reagents like methyl iodide or dimethyl sulfate under basic conditions.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylated phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Alkyl halides, strong bases, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Alkylated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry: Boc-D-2,4-dimethylphenylalanine is widely used in peptide synthesis, where it serves as a building block for the construction of complex peptides and proteins. Its Boc-protected amino group ensures stability during the synthesis process.

Biology: The compound is used in the study of protein structure and function. It can be incorporated into peptides to investigate the role of specific amino acids in biological processes.

Medicine: this compound is utilized in the development of peptide-based drugs. Its structural similarity to natural amino acids makes it a valuable tool in drug design and discovery.

Industry: The compound finds applications in the production of biologically active peptides, which are used in various industrial processes, including the manufacture of therapeutic agents and diagnostic tools.

Mechanism of Action

The mechanism by which Boc-D-2,4-dimethylphenylalanine exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions to yield the free amino acid.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: The Boc group acts as a protecting group, ensuring the amino group remains unreactive until the final deprotection step.

  • Biological Studies: The compound can interact with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

  • Boc-D-phenylalanine: Similar to Boc-D-2,4-dimethylphenylalanine but without the methyl groups on the phenyl ring.

  • Boc-L-2,4-dimethylphenylalanine: The L-enantiomer of this compound.

  • Boc-D-3,4-dimethylphenylalanine: Similar structure but with methyl groups at positions 3 and 4 on the phenyl ring.

Uniqueness: this compound is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJPLTQARRYWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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